molecular formula C18H18Br2N2O2 B2627050 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide CAS No. 470468-75-8

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide

Cat. No. B2627050
CAS RN: 470468-75-8
M. Wt: 454.162
InChI Key: HRLIGYXWYFZIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide is a useful research compound. Its molecular formula is C18H18Br2N2O2 and its molecular weight is 454.162. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rapid Demethylation Techniques : A study introduced a microwave-enhanced method for rapid demethylation of methyl phenyl ethers, potentially applicable for synthesizing precursor compounds and removing protecting groups in hydroxyl-containing aromatic rings. This method could be relevant for modifying compounds like 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide for specific research applications (Fredriksson & Stone-Elander, 2002).

Biological Applications and Potential

  • Antituberculosis Activity : Some derivatives of bromoquinazolinones have been synthesized and evaluated for their antituberculosis activity, showcasing the potential pharmacological importance of bromoquinazolinone compounds in developing new therapeutic agents (Bai et al., 2011).

  • Antiproliferative Activity Against Cancer Cells : Research on indenopyrazoles, synthesized from compounds related to bromoquinazolinones, identified a series with promising antiproliferative activity toward human cancer cells. This suggests that bromoquinazolinone derivatives might play a role in cancer research by inhibiting tubulin polymerization, a mechanism involved in cell division (Minegishi et al., 2015).

Chemical Synthesis and Modification

  • Synthesis of Quinazolinone Derivatives : Studies focused on synthesizing substituted 6-bromoquinazolinones, highlighting their pharmacological significance in anti-inflammatory, analgesic, and antibacterial activities. This underlines the versatility of bromoquinazolinone derivatives in synthesizing compounds with varied biological activities (Rajveer et al., 2010).

Dyes and Fluorescent Applications

  • Synthesis of New Dyes : The synthesis and study of a new biscyanine dye based on quinolinium derivatives demonstrate the potential use of bromoquinazolinone-related compounds in developing fluorescent materials for various scientific applications (Yelenich et al., 2016).

properties

IUPAC Name

methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2.BrH/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2;/h3-10,18H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLIGYXWYFZIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3)CC(=O)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide

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